molecular formula C9H12N2 B13203730 (5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine

(5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine

Cat. No.: B13203730
M. Wt: 148.20 g/mol
InChI Key: YURMVGXJVVCSMU-SECBINFHSA-N
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Description

(5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine is a chiral diamine building block of significant value in synthetic and medicinal chemistry. Its core application lies in its role as a ligand for transition metals (such as Rhodium) in asymmetric catalysis, particularly in the Asymmetric Transfer Hydrogenation (ATH) of cyclic imines like dihydroisoquinolines . This reaction is a critical, sustainable method for producing enantiomerically enriched tetrahydroisoquinolines (THIQs), which are key structural motifs in a vast array of biologically active alkaloids and pharmaceuticals . The chiral THIQ scaffold is found in more than 3,000 compounds and is a cornerstone in the development of therapeutics for conditions such as Huntington's disease, cancer, and overactive bladder . The ligand, sometimes referred to in research as a CAMPY derivative, contributes to the stability and performance of metal complexes in aqueous media, offering a robust alternative to other catalyst systems . This compound serves as a versatile chiral precursor and intermediate in the rational design of novel therapeutic agents and fine chemicals. It is supplied for research applications only. This product is intended for laboratory use by qualified professionals and is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(5R)-5,6,7,8-tetrahydroisoquinolin-5-amine

InChI

InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h4-6,9H,1-3,10H2/t9-/m1/s1

InChI Key

YURMVGXJVVCSMU-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C=NC=C2)N

Canonical SMILES

C1CC(C2=C(C1)C=NC=C2)N

Origin of Product

United States

Synthetic Methodologies for 5r 5,6,7,8 Tetrahydroisoquinolin 5 Amine and Its Chiral Derivatives

Asymmetric Synthesis Approaches to the Tetrahydroisoquinoline Core

Asymmetric synthesis provides the most direct routes to enantiopure compounds by creating the desired stereocenter in a controlled manner. Methodologies for the THIQ core include enantioselective reductions, the use of chiral auxiliaries, biocatalytic transformations, and diastereoselective pathways.

Enantioselective Reductions (e.g., C=N bonds)

One of the most efficient and atom-economical strategies for the synthesis of chiral THIQs is the catalytic asymmetric reduction of a prochiral C=N bond within a 3,4-dihydroisoquinoline (B110456) (DHIQ) precursor. mdpi.comnih.gov This approach directly establishes the stereocenter at the C1 position (which corresponds to the C5 position in the target compound's numbering system) with high enantioselectivity.

The primary methods involve transition-metal-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation. mdpi.com

Asymmetric Hydrogenation (AH): This method uses molecular hydrogen (H₂) as the reductant in the presence of a chiral transition-metal catalyst. Iridium (Ir), Rhodium (Rh), and Ruthenium (Ru) complexes paired with chiral phosphine (B1218219) ligands are commonly employed. mdpi.comresearchgate.net

Asymmetric Transfer Hydrogenation (ATH): In this variation, hydrogen is transferred from a donor molecule, such as formic acid or isopropanol (B130326), to the DHIQ substrate. mdpi.com Ruthenium complexes with chiral diamine ligands, like TsDPEN, are particularly effective for the ATH of DHIQs. organic-chemistry.orgacs.org Rhodium/diamine catalysts have also been utilized, offering high yields and excellent enantiomeric excess (ee). mdpi.com Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline skeleton have been developed as novel ligands for this purpose. nih.gov

These reductions are highly sought after for their operational simplicity and the high levels of stereocontrol they afford. nih.gov

Table 1: Examples of Catalytic Systems for Asymmetric Reduction of DHIQs

Catalyst System Hydrogen Source Substrate Type Achieved Enantioselectivity (ee)
Ru/TsDPEN HCOOH/Et₃N 1-Aryl-DHIQs High
Rhodium/Diamine HCOOH/Et₃N DHIQs Up to 99%
Iridium/Diphosphine H₂ 1-Alkyl-DHIQs High

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This strategy has been successfully applied to the synthesis of tetrahydroisoquinoline alkaloids.

A prominent example is the use of Ellman's chiral auxiliary, tert-butylsulfinamide. researchgate.netua.es The synthesis typically involves the condensation of the chiral sulfinamide with a ketone to form a chiral N-sulfinyl imine. A subsequent diastereoselective addition of a Grignard or organolithium reagent to the C=N bond establishes the chiral center. The sulfinyl group then guides the stereochemistry of the reaction before it is cleaved under mild acidic conditions to yield the free amine. researchgate.netua.es

Other approaches include chiral auxiliary-assisted Bischler–Napieralski cyclizations, where the auxiliary directs the ring-closing step to form the THIQ core with high diastereoselectivity. nih.gov Similarly, (S,S)-(+)-pseudoephedrine has been used as a chiral inductor in the synthesis of α-alkylarylacetic acids, which serve as precursors for the eventual construction of the tetrahydroisoquinoline ring system through subsequent reactions. acs.org

Enzymatic and Biocatalytic Routes

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. taylorfrancis.com Enzymes can operate under mild conditions and often provide exceptional levels of stereocontrol.

Norcoclaurine Synthase (NCS): This enzyme catalyzes a stereoselective Pictet–Spengler reaction, which is the first committed step in the biosynthesis of benzylisoquinoline alkaloids in plants. oup.comtandfonline.com NCS condenses dopamine (B1211576) with an aldehyde to produce (S)-norcoclaurine. nih.gov The enzyme has been shown to accept a range of aldehyde substrates, making it a valuable tool for synthesizing various optically active 1-substituted THIQs. oup.comnih.gov Chemoenzymatic one-pot processes have been developed that combine the enzymatic oxidation of an alcohol to an aldehyde with a subsequent NCS-catalyzed Pictet-Spengler cyclization. mdpi.combohrium.com

Imine Reductases (IREDs): As a biocatalytic parallel to the chemical reductions described in section 2.1.1, IREDs are capable of the asymmetric reduction of C=N bonds. rsc.org These enzymes have been engineered and identified to efficiently convert DHIQ precursors into the corresponding chiral THIQs with high enantioselectivity, providing a green and efficient route to these valuable compounds. researchgate.netacs.org

Table 2: Biocatalytic Approaches to Chiral Tetrahydroisoquinolines

Enzyme Reaction Type Substrate Example Key Feature
Norcoclaurine Synthase (NCS) Asymmetric Pictet-Spengler Dopamine + Aldehyde High stereoselectivity in C-C bond formation

Diastereoselective Synthetic Pathways

Diastereoselective strategies construct a new stereocenter under the influence of a pre-existing one within the molecule. This approach is particularly effective when starting from materials from the "chiral pool," such as amino acids or other natural products.

One such method involves the intramolecular aryl radical cyclization of a precursor derived from L-Dopa methyl ester. bohrium.com In this pathway, the stereocenter from the amino acid directs the cyclization to produce cis-1-substituted tetrahydroisoquinolines with excellent diastereoselectivity. bohrium.com

Another powerful approach is the combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization. nih.gov In this sequence, a chiral amino alcohol directs the stereoselectivity of the Petasis reaction, forming a diastereomeric intermediate which is then cyclized to create the tetrahydroisoquinoline core. nih.gov Additionally, multicomponent reactions and [3+2] 1,3-dipolar cycloadditions have been developed to assemble complex THIQ derivatives with high control over the relative stereochemistry of multiple chiral centers. nih.govsci-hub.se

Classical and Modern Total Synthesis Strategies

Total synthesis strategies often rely on classical name reactions that have been refined over decades for the construction of complex molecular architectures.

Pictet–Spengler Cyclizations and Variants

The Pictet–Spengler reaction, first reported in 1911, is a cornerstone of tetrahydroisoquinoline synthesis. nih.govwikipedia.org The classical reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic ring closure (cyclization) to form the THIQ skeleton. organicreactions.orgthermofisher.com The reaction can be considered a special case of the Mannich reaction. wikipedia.org

While the traditional reaction using achiral reagents produces a racemic mixture, modern variants have transformed it into a powerful tool for asymmetric synthesis. nih.gov

Asymmetric Organocatalytic Pictet–Spengler Reaction: This modern variant employs a chiral catalyst to control the enantioselectivity of the cyclization. Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts. acs.org The CPA protonates the imine intermediate formed from the amine and aldehyde, creating a chiral ion pair. The chiral counter-anion then shields one face of the iminium ion, directing the nucleophilic attack of the aromatic ring to occur from the opposite face, resulting in a highly enantioenriched THIQ product. uni-koeln.de

Enzymatic Pictet–Spengler Reaction: As discussed in section 2.1.3, enzymes like NCS provide a biological solution to stereocontrol in the Pictet-Spengler reaction, proceeding with high fidelity to yield the (S)-configured product. oup.comnih.gov

These modern adaptations have significantly broadened the utility of the Pictet-Spengler reaction, enabling the efficient and selective synthesis of a wide range of chiral tetrahydroisoquinoline alkaloids and their analogues. acs.org

Petasis and Pomeranz–Fritsch–Bobbitt Methodologies for THIQ Derivatives

The construction of the tetrahydroisoquinoline core can be achieved through various powerful synthetic reactions, with the Petasis and Pomeranz–Fritsch–Bobbitt (PFB) reactions representing versatile and widely used approaches. nih.govnih.gov

The Petasis reaction , also known as the Petasis Borono-Mannich (PBM) reaction, is a three-component condensation of an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. nih.govwikipedia.org This reaction is noted for its operational simplicity, tolerance of a wide range of functional groups, and its ability to be performed under mild, often catalyst-free, conditions. nih.govwikipedia.org A significant advantage of the Petasis reaction is its utility in asymmetric synthesis; the use of chiral amines or α-hydroxy aldehydes can lead to the formation of chiral products with high levels of stereocontrol. wikipedia.orgnih.gov This methodology is particularly effective for generating α-amino acids and their derivatives, which can be precursors to or analogs of the THIQ framework. nih.gov

The Pomeranz–Fritsch reaction , first reported in 1893, is the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline (B145761). thermofisher.comwikipedia.org A critical modification by Bobbitt involves the hydrogenation of the intermediate iminoacetal to an aminoacetal prior to the acid-catalyzed cyclization, which directly yields the saturated 1,2,3,4-tetrahydroisoquinoline (B50084) ring system. nih.govthermofisher.combeilstein-journals.org This PFB modification reduces the formation of side products often seen in the original reaction and is a robust method for accessing the THIQ core. nih.govbeilstein-journals.org The reaction has been successfully applied to both electron-rich (activated) and, with stronger acids like perchloric acid, electron-poor (deactivated) aromatic systems. nih.govresearchgate.net

Researchers have effectively combined these two methodologies to create complex THIQ derivatives. nih.gov For instance, a Petasis reaction can be used to form a key intermediate, which is then subjected to a Pomeranz–Fritsch–Bobbitt cyclization to construct the final C-1 substituted tetrahydroisoquinoline core. nih.govresearchgate.net This sequential approach leverages the strengths of both reactions to build molecular complexity in a controlled manner. nih.gov

Table 1: Comparison of Petasis and Pomeranz–Fritsch–Bobbitt (PFB) Methodologies

Feature Petasis Reaction Pomeranz–Fritsch–Bobbitt (PFB) Reaction
Reaction Type Multicomponent Condensation nih.gov Intramolecular Cyclization nih.govthermofisher.com
Core Reactants Amine, Carbonyl, Organoboronic Acid wikipedia.org Benzylaminoacetal (formed from a benzylamine (B48309) and a glyoxal (B1671930) acetal) nih.govthermofisher.com
Key Transformation Forms a C-N and a C-C bond in one pot to create a substituted amine. nih.gov Forms the heterocyclic ring via acid-catalyzed electrophilic aromatic substitution. nih.govbeilstein-journals.org
Primary Product Substituted amines, including α-amino acids and allyl amines. wikipedia.org 1,2,3,4-Tetrahydroisoquinolines. nih.gov
Chirality Control Can be highly diastereoselective when using chiral amines or aldehydes. wikipedia.orgnih.gov Asymmetric synthesis often requires a chiral auxiliary on the nitrogen. nih.gov

| Key Advantage | High convergence, atom economy, and functional group tolerance. nih.gov | Direct and reliable method for constructing the core THIQ scaffold. nih.gov |

Solid-Phase Synthesis Techniques for Tetrahydroisoquinoline Scaffolds

Solid-phase synthesis offers a powerful platform for the rapid generation of chemical libraries, a crucial aspect of modern drug discovery. mdpi.com This technique, where molecules are covalently bound to an insoluble polymer support during a series of reactions, simplifies the purification process to mere filtration and washing, thereby enabling high-throughput and automated synthesis. mdpi.com

The tetrahydroisoquinoline scaffold has been successfully constructed using solid-phase methodologies. A notable example is the solid-phase adaptation of the Pictet-Spengler reaction, another cornerstone reaction for THIQ synthesis. nih.gov In this approach, a phenethylamine (B48288) derivative is anchored to a resin, such as Wang or Rink amide resin. mdpi.comnih.gov The immobilized amine is then condensed with an aldehyde to form an iminium ion, which subsequently undergoes intramolecular cyclization via electrophilic aromatic substitution to forge the THIQ ring. The final product is then cleaved from the solid support.

This strategy allows for the creation of diverse libraries of THIQ derivatives by varying the anchored phenethylamine, the aldehyde, and other reactants in a parallel synthesis format. nih.gov The ability to easily purify intermediates and the final products makes solid-phase synthesis particularly advantageous for combinatorial chemistry and the exploration of structure-activity relationships. mdpi.com

Table 2: Comparison of Solid-Phase vs. Solution-Phase Synthesis for THIQ Scaffolds

Aspect Solid-Phase Synthesis Solution-Phase Synthesis
Reaction Environment Reactants are attached to an insoluble polymer resin. mdpi.com All reactants are dissolved in a solvent.
Purification Simplified to filtration and washing of the resin. mdpi.com Typically requires extraction, chromatography, or crystallization.
Scalability Generally better for small-scale, high-throughput library generation. mdpi.com More easily scaled up for large quantities of a single compound.
Reaction Monitoring Can be challenging to monitor reaction progress directly. Straightforward using techniques like TLC, LC-MS, and NMR.
Throughput High; well-suited for parallel and automated synthesis of many analogs. nih.gov Lower; typically involves sequential, one-at-a-time synthesis.

| Example Application | Parallel synthesis of 6,7-dimethoxytetrahydroisoquinolines via Pictet-Spengler reaction. nih.gov | Total synthesis of complex, single-target natural products. chemistryviews.org |

Synthesis of Positional Isomers and Analogs for Comparative Studies

The synthesis of positional isomers and structural analogs of a target molecule is fundamental for conducting comparative studies, particularly for elucidating structure-activity relationships (SAR) in medicinal chemistry. nih.gov For (5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine, this involves synthesizing isomers where the amino group is located at the C-6, C-7, or C-8 positions, as well as analogs with different substitution patterns on the aromatic or heterocyclic rings.

A well-documented example is the synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which are close positional isomers and structural analogs of the target compound. mdpi.comnih.gov The synthesis of these enantiomerically pure compounds often begins with the corresponding racemic alcohol, (±)-5,6,7,8-tetrahydroquinolin-8-ol. nih.govresearchgate.net A key step is the enzymatic kinetic resolution of this alcohol, for example, through lipase-catalyzed acetylation. nih.govresearchgate.net This process selectively acetylates one enantiomer, allowing for the separation of the fast-reacting alcohol enantiomer from the slower-reacting acetate (B1210297) ester.

Once the desired enantiomer of the alcohol is isolated, it can be converted to the corresponding amine. A common route involves activating the hydroxyl group by converting it to a good leaving group, such as a mesylate. researchgate.net Subsequent reaction with an azide (B81097) source (e.g., sodium azide) proceeds via an SN2 reaction, which inverts the stereochemistry at the chiral center. Finally, reduction of the resulting azide yields the desired chiral amine. researchgate.net This multi-step sequence provides a reliable pathway to access specific, enantiomerically pure positional isomers for comparative analysis.

Table 3: Synthetic Strategies for Positional Isomers of Amino-Tetrahydroisoquinolines

Isomer Precursor Key Synthetic Steps Stereochemical Control
5-Amino-THIQ 5-Nitroisoquinoline or related derivative 1. Reduction of the aromatic nitro group. 2. Asymmetric hydrogenation of the isoquinoline ring. Asymmetric catalyst for hydrogenation defines stereocenter.
8-Amino-THQ * (±)-5,6,7,8-Tetrahydroquinolin-8-ol nih.gov 1. Enzymatic kinetic resolution of the alcohol. 2. Mesylation of the hydroxyl group. 3. SN2 displacement with azide. 4. Reduction of the azide to the amine. researchgate.net Enzymatic resolution followed by stereoinvertive SN2 reaction. researchgate.net
7-Amino-THIQ 7-Nitroisoquinoline 1. Asymmetric reduction of the heterocyclic ring. 2. Reduction of the nitro group. Asymmetric catalyst for ring reduction.
6-Amino-THIQ 6-Nitroisoquinoline 1. Asymmetric reduction of the heterocyclic ring. 2. Reduction of the nitro group. Asymmetric catalyst for ring reduction.

*Note: Tetrahydroquinoline (THQ) is shown as a representative and closely related analog for which detailed synthesis of the 8-amino isomer is available.

Applications of 5r 5,6,7,8 Tetrahydroisoquinolin 5 Amine in Asymmetric Catalysis and Organic Transformations

Role as Chiral Ligands in Transition Metal-Catalyzed Reactions

The application of chiral amines as ligands for transition metals is a cornerstone of asymmetric catalysis, enabling the enantioselective synthesis of a vast array of molecules. The efficacy of these ligands often stems from their ability to create a specific chiral environment around the metal center, thereby directing the stereochemical outcome of a reaction. While structurally similar compounds have been explored in this context, the specific use of (5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine is detailed below.

Asymmetric Transfer Hydrogenation (ATH)

A review of scientific literature does not provide specific examples of this compound being employed as a chiral ligand in transition metal-catalyzed asymmetric transfer hydrogenation. While the asymmetric transfer hydrogenation of dihydroisoquinolines to furnish chiral tetrahydroisoquinolines is a well-established method, the use of this specific amine as the directing chiral ligand is not extensively documented in available research. organic-chemistry.org

Other Asymmetric Hydrogenation Reactions

Detailed research findings on the application of this compound as a chiral ligand in other asymmetric hydrogenation reactions, beyond transfer hydrogenation, are not prominently featured in the scientific literature. General strategies for the asymmetric synthesis of chiral tetrahydroisoquinolines often focus on the reduction of an imine or enamine precursor rather than the use of a tetrahydroisoquinoline-based amine as the catalyst's ligand. mdpi.com

Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Formations

The utility of this compound as a chiral ligand to induce enantioselectivity in carbon-carbon or carbon-heteroatom bond-forming reactions is not substantially covered in published studies.

Utility as Chiral Building Blocks in Complex Molecule Synthesis

Beyond its potential role in catalysis, this compound serves as a valuable chiral building block. Its pre-defined stereochemistry and functional handles allow for its incorporation into larger, more complex molecules, making it a key starting material for various synthetic targets. The tetrahydroisoquinoline (THIQ) framework itself is a key structure in a multitude of natural and synthetic molecules with significant biological importance. beilstein-journals.org

Construction of Fused Heterocyclic Systems

The tetrahydroisoquinoline core is a robust scaffold for the synthesis of novel fused heterocyclic systems. The inherent structure of the THIQ moiety can be elaborated upon through various chemical transformations to build additional rings, leading to complex, polycyclic architectures.

Research has demonstrated the synthesis of new tetracyclic tetrahydroisoquinoline derivatives, such as 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids, which are constructed from THIQ precursors. beilstein-journals.org In other examples, the THIQ framework has been used to create tricyclic 1,2,4-oxadiazolines-fused tetrahydro-isoquinolines via [3+2] cycloaddition reactions, highlighting the versatility of the scaffold in constructing diverse heterocyclic systems. nih.gov

Starting ScaffoldReaction TypeResulting Fused SystemSignificance
TetrahydroisoquinolinePomeranz–Fritsch Double Cyclization7,12-Dihydro-6,12-methanodibenzo[c,f]azocineSynthesis of novel tetracyclic derivatives. beilstein-journals.org
Tetrahydroisoquinoline[3+2] CycloadditionTricyclic 1,2,4-Oxadiazoline-Fused THIQEfficient strategy for creating functionalized tricyclic systems. nih.gov

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, as it is found in a wide range of natural products and synthetic compounds with diverse and potent biological activities. rsc.org This makes chiral derivatives such as this compound valuable starting points for the synthesis of pharmaceutical agents. chembk.comchembk.com

The THIQ skeleton is a core component of numerous bioactive alkaloids and approved drugs. rsc.orgwikipedia.org For instance, Trabectedin, a marine-derived anticancer drug, is a complex tetrahydroisoquinoline alkaloid. nih.gov Other examples include Tubocurarine, a muscle relaxant, and Nomifensine, an antidepressant, both of which feature the THIQ core structure. wikipedia.org The prevalence of this scaffold in pharmacologically active molecules underscores the importance of chiral THIQ derivatives as advanced intermediates in drug discovery and development. acs.org

Compound NameCore StructureTherapeutic ClassReference
Trabectedin (Yondelis®)Tetrahydroisoquinoline AlkaloidAnticancer nih.gov
TubocurarineTetrahydroisoquinolineMuscle Relaxant wikipedia.org
Nomifensine4-Substituted TetrahydroisoquinolineAntidepressant wikipedia.org
EsproquinTetrahydroisoquinolineAntihypertensive (α-adrenergic blocker) wikipedia.org

Chemical Reactivity and Derivatization Studies of 5r 5,6,7,8 Tetrahydroisoquinolin 5 Amine

Functional Group Transformations and Modifications

The primary amine group at the 5-position of (5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine is a key site for a range of functional group transformations. These modifications are crucial for creating a diverse library of derivatives with potentially altered biological activities. Common transformations include acylation, alkylation, sulfonylation, and reactions with carbonyl compounds.

Acylation: The amine group readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

Alkylation: N-alkylation of the primary amine can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Direct alkylation with alkyl halides can sometimes be challenging to control, often resulting in a mixture of products. Reductive amination offers a more controlled approach, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired alkylated amine. wikipedia.orgmasterorganicchemistry.comyoutube.com

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields sulfonamides. organic-chemistry.org This transformation is often used to introduce a bulky, electron-withdrawing group, which can significantly alter the compound's properties.

Reactions with Carbonyls: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). wikipedia.org This reaction is a cornerstone of reductive amination and is also fundamental to various cyclization reactions.

Interactive Table of Functional Group Transformations

TransformationReagent ExampleProduct Functional GroupGeneral Conditions
AcylationAcetyl chlorideAmideBase (e.g., triethylamine), aprotic solvent
AlkylationBenzyl bromideSecondary amineBase (e.g., K₂CO₃), polar solvent
Reductive AminationAcetone, NaBH₃CNIsopropylamineMildly acidic pH (4-5)
Sulfonylationp-Toluenesulfonyl chlorideSulfonamideBase (e.g., pyridine), aprotic solvent

Ring-Opening and Ring-Closing Reactions Involving the Tetrahydroisoquinoline Amine

The tetrahydroisoquinoline core, in conjunction with the amine at the 5-position, can participate in synthetically important ring-closing reactions, which are fundamental to the construction of more complex heterocyclic systems.

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline. wikipedia.orglifescienceglobal.com While the target compound is already a tetrahydroisoquinoline, derivatives of it can undergo further Pictet-Spengler-type cyclizations if an appropriate aldehyde or ketone functionality is introduced elsewhere in the molecule. The reaction proceeds through the formation of an iminium ion, which then undergoes intramolecular electrophilic aromatic substitution. wikipedia.orgaalto.fimdpi.comgoogle.com

Bischler-Napieralski Reaction: This is another classical method for synthesizing 3,4-dihydroisoquinolines, which can then be reduced to tetrahydroisoquinolines. wikipedia.orgnrochemistry.comjk-sci.comorganic-chemistry.org The reaction involves the acid-catalyzed cyclization of a β-arylethylamide. wikipedia.orgnrochemistry.comjk-sci.comorganic-chemistry.org For a derivative of this compound to undergo this reaction, it would first need to be acylated and then subjected to dehydrating conditions with a Lewis acid like phosphoryl chloride or phosphorus pentoxide. wikipedia.orgnrochemistry.comjk-sci.comorganic-chemistry.org

Ring-opening reactions of the tetrahydroisoquinoline nucleus are less common and generally require harsh conditions or specific activating groups that are not present in the parent compound.

Interactive Table of Ring-Closing Reactions

Reaction NameReactant PrecursorKey Reagent(s)Product Type
Pictet-Spenglerβ-arylethylamine derivativeAldehyde/Ketone, AcidTetrahydroisoquinoline
Bischler-Napieralskiβ-arylethylamide derivativePOCl₃ or P₂O₅3,4-Dihydroisoquinoline (B110456)

Rearrangement Reactions and Mechanistic Insights

The tetrahydroisoquinoline skeleton can be susceptible to rearrangement reactions, particularly under acidic conditions, leading to the formation of different ring systems. These rearrangements are often driven by the formation of more stable carbocation intermediates.

A notable example is the acid-catalyzed rearrangement of certain tetrahydroquinoline derivatives to form 4-aminoindanes. While this has been documented for the tetrahydroquinoline system, analogous rearrangements for tetrahydroisoquinolines are plausible under similar conditions. The mechanism likely involves protonation of the nitrogen atom, followed by a series of skeletal rearrangements.

Wagner-Meerwein Rearrangement: This is a class of carbocation 1,2-rearrangement in which a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring carbon. wikipedia.orgresearchgate.netlibretexts.orglibretexts.orgslideshare.net Such rearrangements could potentially be initiated in the tetrahydroisoquinoline system by the formation of a carbocation, for instance, through the treatment of a hydroxylated derivative with a strong acid. The driving force for the rearrangement would be the formation of a more stable carbocation. The stereochemistry of the migrating group is retained in these reactions. wikipedia.org

Mechanistic studies of these rearrangements often involve isotopic labeling to trace the path of the migrating atoms and computational studies to model the energies of the intermediate carbocations and transition states.

Interactive Table of Rearrangement Reactions

Rearrangement TypeDriving ForceKey IntermediatePotential Product
Acid-catalyzed skeletal rearrangementFormation of a more stable ring systemCarbocationSubstituted indane derivative
Wagner-MeerweinFormation of a more stable carbocationCarbocationIsomeric tetrahydroisoquinoline or other ring systems

Formation of Chiral Salts and Other Derivatives

As a chiral amine, this compound can be used in the resolution of racemic acids through the formation of diastereomeric salts. Conversely, if one were to start with a racemic mixture of 5,6,7,8-tetrahydroisoquinolin-5-amine, it could be resolved into its individual enantiomers by reaction with a chiral acid.

The formation of diastereomeric salts involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org The resulting salts, being diastereomers, have different physical properties, such as solubility. rsc.org This difference allows for their separation by fractional crystallization. libretexts.org Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

This method is a classical and widely used technique for obtaining enantiomerically pure amines, which are often crucial for the development of stereospecific pharmaceuticals.

Interactive Table of Chiral Resolving Agents for Amines

Chiral AcidStructureTypical Solvent for Crystallization
(+)-Tartaric AcidHOOC-CH(OH)-CH(OH)-COOHEthanol, Methanol, or Water
(-)-Mandelic AcidC₆H₅-CH(OH)-COOHVarious organic solvents
(+)-Camphor-10-sulfonic AcidC₁₀H₁₅O-SO₃HAlcohols or acetone

Advanced Spectroscopic and Stereochemical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry Elucidation

NMR spectroscopy is the most powerful method for determining the structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirmation of the bonding network, and investigation of the molecule's conformational preferences.

The 1D ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of (5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine is expected to show distinct signals for the aromatic protons, the aliphatic protons of the saturated ring, the methine proton at the chiral center (C-5), and the amine protons. The aromatic region would typically display signals for H-1, H-3, and H-4. The aliphatic protons at positions C-6, C-7, and C-8 would appear as complex multiplets in the upfield region due to spin-spin coupling. The proton at C-5 (H-5) is a key diagnostic signal, appearing as a multiplet due to coupling with the protons on the adjacent C-6.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom. For this compound, nine distinct signals are expected: three for the aromatic CH groups (C-1, C-3, C-4), two for the aromatic quaternary carbons (C-4a, C-8a), one for the chiral methine carbon (C-5), and three for the aliphatic methylene (B1212753) carbons (C-6, C-7, C-8). The chemical shifts are influenced by the electronic environment and hybridization of the carbon atoms.

The following table outlines the anticipated chemical shifts for the core structure, based on data from related tetrahydroisoquinoline derivatives.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
1 7.5 - 8.5 (d)145 - 155
3 7.0 - 7.5 (d)120 - 130
4 7.0 - 7.5 (t)125 - 135
4a -130 - 140
5 3.5 - 4.5 (m)45 - 55
6 1.5 - 2.5 (m)25 - 35
7 1.5 - 2.5 (m)20 - 30
8 2.5 - 3.5 (m)25 - 35
8a -130 - 140

Note: Predicted values are based on general chemical shift ranges for substituted tetrahydroisoquinolines. Actual values may vary depending on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would be used to trace the connectivity of the aliphatic spin system from H-5 through to the H-8 protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the definitive assignment of carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for piecing together the entire molecular skeleton. For instance, correlations from the H-8 protons to carbons C-1 and C-4a would confirm the fusion of the two rings. researchgate.net

The table below lists some of the key expected HMBC correlations for structural confirmation.

Proton(s) Expected Key HMBC Correlations (to Carbon)
H-1 C-3, C-8, C-8a
H-4 C-3, C-4a, C-5, C-8a
H-5 C-4, C-4a, C-6, C-7
H-8 C-1, C-4a, C-6, C-7, C-8a

The non-aromatic ring of the tetrahydroisoquinoline system is not planar and exists in a dynamic equilibrium of different conformations, typically half-chair or twist-boat forms. The stereochemistry at C-5 dictates the preferred orientation of the amine group, which can be either axial or equatorial.

The conformational preference can be determined using NMR techniques:

¹H-¹H Coupling Constants: The magnitude of the coupling constant between H-5 and the two H-6 protons (H-6ax and H-6eq) is dependent on the dihedral angle between them. A large coupling constant (typically > 8 Hz) often indicates a trans-diaxial relationship, which can help in assigning the preferred conformation of the ring and the orientation of the C-5 substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment detects protons that are close to each other in space, regardless of their bonding connectivity. For example, an NOE correlation between H-5 and H-4 would suggest a conformation where these protons are on the same face of the molecule. Observing an NOE between an axial H-5 and other axial protons (e.g., H-7ax) would provide strong evidence for the stereochemical assignment and conformational state. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about the structure.

HRMS measures the m/z value with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound, the molecular formula is C₉H₁₂N₂. HRMS would be used to confirm this composition.

Parameter Value
Molecular Formula C₉H₁₂N₂
Monoisotopic Mass 148.10005 Da
Expected [M+H]⁺ Ion 149.10732 Da

The experimental HRMS result would be compared to the calculated value for the protonated molecule ([M+H]⁺), with a match within a narrow tolerance (e.g., ± 5 ppm) providing strong evidence for the correct elemental formula.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar and basic compounds like amines. In ESI-MS, the primary ion observed for this compound would be the protonated molecule, [M+H]⁺, at an m/z value of approximately 149.1.

Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. The fragmentation pattern is characteristic of the molecular structure. For an amine of this type, common fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. libretexts.org In this molecule, this could involve cleavage of the C5-C6 bond or the C5-C4a bond.

Loss of Ammonia (B1221849): A common fragmentation pathway involves the elimination of a neutral ammonia molecule (NH₃, 17 Da), which would result in a fragment ion at m/z 132.1.

Chiral Chromatography for Enantiomeric Purity Determination and Separation

Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of enantiomeric purity (enantiomeric excess, ee). High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

Chiral HPLC Applications

The enantioselective separation of chiral amines, including tetrahydroisoquinoline scaffolds, is routinely achieved using polysaccharide-based or cyclodextrin-based CSPs. For the analogous compound class of 8-amino-5,6,7,8-tetrahydroquinolines, successful enantiomeric resolution has been demonstrated, providing a model for the analysis of the target compound. nih.govresearchgate.netmdpi.com

The selection of the chiral stationary phase and the mobile phase is critical for achieving baseline separation of the enantiomers. Polysaccharide-derived CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, are highly effective for a broad range of chiral compounds. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

A typical analytical approach would involve screening various commercial chiral columns (e.g., Chiralpak® or Chiralcel® series) with different mobile phase compositions, usually a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an amine additive (like diethylamine, DEA) to improve peak shape and reduce tailing for basic analytes.

Table 1: Representative Chiral HPLC Method Parameters for Analogous Chiral Amines This table is illustrative, based on methods for similar compounds, as specific data for this compound is not available.

Parameter Condition Purpose
Chiral Stationary Phase Amylose or Cellulose-based (e.g., Chiralpak AD, Chiralcel OD) Provides the chiral environment for enantiomeric recognition.
Mobile Phase Hexane/Isopropanol with 0.1% Diethylamine (DEA) Eluent system to carry the sample through the column; DEA is a basic modifier to improve peak shape.
Flow Rate 0.5 - 1.0 mL/min Controls the speed of the separation and analysis time.
Detection UV at 254 nm or 280 nm Monitors the elution of the compounds from the column.
Column Temperature 25 - 40 °C Can influence the resolution and retention times.

Optical Rotation Measurements for Stereochemical Assignment

Optical rotation is a key physical property of chiral substances that indicates the direction and magnitude to which a molecule rotates the plane of polarized light. This measurement, conducted using a polarimeter, is fundamental for assigning the absolute configuration of an enantiomer as either dextrorotatory (+) or levorotatory (-). The specific rotation [α] is a standardized value calculated from the observed rotation, taking into account the concentration of the sample and the path length of the polarimeter cell.

For a newly synthesized chiral molecule like this compound, the sign of its optical rotation (+ or -) would be experimentally determined. This sign, in conjunction with data from stereoselective synthesis or other analytical methods (like X-ray crystallography), helps to unequivocally assign the (R) or (S) configuration. For instance, the related compound (R)-(–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has a specific rotation of [α]D –59.5 (c = 0.39, H2O), where the negative sign corresponds to the known (R) configuration in that specific case. nih.gov The value and sign of rotation are unique to the molecular structure and the measurement conditions.

Table 2: Parameters for Optical Rotation Measurement This table outlines the necessary parameters for determining specific rotation.

Parameter Description Typical Value/Unit
Observed Rotation (α) The measured angle of rotation. degrees (°)
Temperature (T) The temperature at which the measurement is taken. °C (typically 20 or 25 °C)
Wavelength (λ) The wavelength of the light source used. nm (typically the sodium D-line, 589 nm)
Path Length (l) The length of the sample cell. decimeters (dm)
Concentration (c) The concentration of the sample solution. g/mL or g/100 mL
Solvent The solvent used to dissolve the sample. e.g., Methanol, Chloroform, Water

Crystallographic Analysis for Solid-State Structure and Conformation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of a chiral center. To perform this analysis, a high-quality single crystal of the compound is required. For amines, it is common to form a salt (e.g., a hydrochloride or tartrate salt) to improve crystallinity.

The analysis involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. For a chiral compound like this compound, the analysis would confirm the (R) configuration at the C5 stereocenter and reveal the conformation of the tetrahydroisoquinoline ring system in the solid state. Although a crystal structure for the target compound is not publicly available, the data obtained from such an analysis would be presented in a standardized format.

Table 3: Representative Crystallographic Data Parameters This table is a template for the type of data obtained from a single-crystal X-ray analysis.

Parameter Description Example Value
Chemical Formula The elemental composition of the molecule. C₉H₁₂N₂
Formula Weight The molar mass of the compound. 148.21 g/mol
Crystal System The symmetry system of the crystal lattice. e.g., Orthorhombic, Monoclinic
Space Group The specific symmetry group of the crystal. e.g., P2₁2₁2₁
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. Å and °
Volume (V) The volume of the unit cell. ų
Z The number of molecules per unit cell. e.g., 4
Calculated Density (ρ) The theoretical density of the crystal. g/cm³

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and thermodynamic stability of tetrahydroisoquinoline derivatives. tandfonline.commdpi.com DFT studies can elucidate key quantum chemical properties and structural reactivity. mdpi.com

Calculations are often performed using functionals like B3LYP combined with basis sets such as 6-31+G(d,p) to optimize molecular geometries and explore electronic properties. mdpi.com A critical parameter derived from these calculations is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap (EH-L). A smaller gap generally indicates higher reactivity and softer nature of the molecule. tandfonline.commdpi.com For new tetrahydroisoquinoline derivatives, HOMO-LUMO gaps have been reported in the range of 3.60 to 3.66 eV, suggesting notable electronic and conductive properties. tandfonline.com

Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) surfaces are also generated through DFT. NBO analysis provides information about charge distribution and donor-acceptor interactions within the molecule. tandfonline.com MEP surfaces visually represent the electron-rich and electron-deficient regions, identifying potential sites for electrophilic and nucleophilic attacks. tandfonline.commdpi.com In related tetrahydroisoquinoline derivatives, electron-rich sites are often found near nitrogen atoms. mdpi.com Furthermore, DFT calculations are employed to determine thermodynamic stability and predict optical and nonlinear optical (NLO) properties by calculating polarizability (αo) and hyperpolarizability (βo) values. tandfonline.commdpi.com

ParameterTypical Calculated Values for THIQ DerivativesSignificance
HOMO-LUMO Gap (EH-L) 3.60 - 3.66 eV tandfonline.comIndicates chemical reactivity and electronic stability. tandfonline.commdpi.com
Polarizability (αo) 415.53 - 446.23 au tandfonline.commdpi.comRelates to the molecule's ability to be distorted by an electric field.
Hyperpolarizability (βo) 1003.44 - 1312.73 au tandfonline.commdpi.comIndicates nonlinear optical (NLO) properties.

This table presents typical values calculated for various tetrahydroisoquinoline (THIQ) derivatives as reported in the cited literature.

Molecular Modeling for Conformational Analysis and Stereoselectivity Prediction

Molecular modeling techniques are essential for understanding the three-dimensional structure and conformational preferences of chiral molecules like (5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine. nih.govnih.gov Conformational analysis helps identify the most stable spatial arrangements of the atoms, which is crucial for predicting biological activity and stereoselectivity in reactions.

Computational studies on chiral molecules often investigate how chirality influences the self-assembly and resulting structures. nih.gov For instance, molecular modeling of chiral diphenylalanine nanotubes has shown that chirality dictates the formation of different helical structures and affects condensation energies. nih.gov Similarly, for a chiral amine like this compound, molecular modeling can predict the preferred conformation of the tetrahydroisoquinoline ring system. A puckering analysis can be performed to define the exact shape of the non-aromatic portion of the molecule. tandfonline.com

These models are also vital for predicting stereoselectivity. By simulating the interaction of the chiral amine with other molecules or within a protein's active site, researchers can predict which stereoisomer will be favored in a reaction or binding event. researchgate.net Molecular docking, a key molecular modeling technique, is used to predict the binding orientation of a ligand to a target protein, with studies on related compounds confirming the binding properties in complex biological systems. tandfonline.comresearchgate.net

Elucidation of Reaction Mechanisms via Computational Approaches

Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions involving chiral amines. acs.org By modeling the transition states of a reaction, chemists can understand the energetic pathways and identify the factors that control the outcome, including enantioselectivity. acs.org

For example, in the Petasis borono-Mannich reaction, which produces chiral amines, DFT calculations have been used to model the diastereomeric transition states. acs.org These computational models identified nonconventional C-H···O and C-H−π interactions as key features that selectively stabilize the transition state leading to the major enantiomer. acs.org This level of mechanistic insight allows for the rational design of catalysts and reaction conditions to improve the stereochemical outcome.

Applying these computational approaches to reactions involving this compound would involve mapping the potential energy surface for its reactions. This would help in understanding its reactivity, predicting products, and explaining the origins of stereoselectivity when it participates as a reactant or catalyst.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which is invaluable for structure verification. The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. als-journal.commdpi.com

The Gauge-Including Atomic Orbital (GIAO) method is frequently used in combination with various DFT functionals (such as B3LYP, M06-2X, WP04, and ωB97X-D) and basis sets (e.g., 6-311++G(2d,p), def2-SVP, TZVP) to predict ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov The accuracy of these predictions is often benchmarked against experimental data for a set of diverse organic molecules. mdpi.com Studies show that the choice of DFT functional and basis set can significantly impact the accuracy of the predicted shifts. nih.gov For instance, research suggests that the WP04 functional with the 6-311++G(2d,p) basis set performs well for ¹H shifts, while ωB97X-D/def2-SVP is effective for ¹³C shifts. mdpi.com

These computational predictions can aid in the assignment of complex NMR spectra, help distinguish between isomers, and confirm the structure of newly synthesized compounds like this compound. mdpi.com By comparing the calculated spectrum with the experimental one, researchers can gain confidence in their structural assignments. als-journal.com

DFT MethodologyTypical Accuracy (RMSD) for ¹HTypical Accuracy (RMSD) for ¹³C
WP04/6-311++G(2d,p) 0.07 - 0.19 ppm mdpi.comN/A
ωB97X-D/def2-SVP N/A0.5 - 2.9 ppm mdpi.com
B97D/TZVP More accurate than M06-2X nih.govMore accurate than M06-2X nih.gov
TPSSTPSS/TZVP More accurate than M06-2X nih.govMore accurate than M06-2X nih.gov

This table summarizes the reported accuracy of different DFT methodologies for predicting NMR chemical shifts based on Root-Mean-Square Deviation (RMSD) from experimental values. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of Chiral Tetrahydroisoquinoline Amines and Analogs

Influence of Amine Position and Stereochemistry on Molecular Recognition

The precise placement and stereochemical orientation of the amine group on the tetrahydroisoquinoline ring are paramount for molecular recognition by biological targets. SAR studies on related chiral tetrahydroquinoline and tetrahydroisoquinoline analogs demonstrate that subtle changes in these features can lead to significant differences in binding affinity and activity.

For instance, in the context of CXCR4 antagonism, a key receptor in cancer metastasis, the stereochemistry of the chiral center is a major determinant of potency. While studies have often highlighted (S)-enantiomers of related tetrahydroquinoline amines for their high affinity to CXCR4 receptors, (R)-derivatives have also shown relevance, particularly concerning metabolic stability. The introduction of N-alkylation on (R)-enantiomers has been found to improve this stability, a crucial factor for therapeutic potential.

The position of the amine group also plays a pivotal role. Comparing 5-amino derivatives with 8-amino analogs reveals that the location of the nitrogen atom dictates the orientation of the molecule within a receptor's binding pocket. This positioning affects the ability to form key hydrogen bonds and other non-covalent interactions with amino acid residues. A series of 5,8-disubstituted tetrahydroisoquinolines have been investigated as inhibitors of M. tb ATP synthase, where substituents at the 5-position were found to be well-tolerated, suggesting this position is crucial for interaction and can be modified to fine-tune activity. nih.gov

Table 1: Influence of Stereochemistry on Receptor Affinity in Tetrahydroquinoline Analogs

Compound Class Stereochemistry Target Receptor Observed Activity
Tetrahydroquinoline Amines (S)-enantiomer CXCR4 Higher binding affinity reported in several studies.

Impact of Substituents on Synthetic Efficiency and Enantioselectivity

The synthesis of specific enantiomers of substituted tetrahydroisoquinolines, such as (5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine, is a significant challenge where the nature of substituents profoundly affects the efficiency and stereochemical outcome of the reactions. rsc.org Asymmetric synthesis methods, including catalytic hydrogenation and C-H insertion reactions, are commonly employed to achieve high enantioselectivity. rsc.orgnih.gov

The electronic and steric properties of substituents on the aromatic ring or the saturated portion of the THIQ nucleus can influence the approach of the substrate to the chiral catalyst. For example, in the enantioselective synthesis of isochromans and tetrahydroisoquinolines via C-H insertion of donor/donor carbenes, the presence of an additional aryl ring on the substrate was found to be important for fitting into the chiral catalyst pocket, leading to higher enantioselectivity. rsc.org A decrease in enantioselectivity was observed when an aryl group was replaced with an alkyl substituent. rsc.org

Furthermore, in asymmetric hydrogenation reactions, the choice of catalyst and the substituents on the substrate are interlinked. Lewis acid additives have been shown to significantly improve both catalytic activity and enantioselectivity for certain substrates that are otherwise challenging to hydrogenate. mdpi.com The development of efficient synthetic routes often requires careful optimization of reaction conditions based on the specific substitution pattern of the target molecule. nih.gov

Table 2: Effect of Substituents on Enantioselective Synthesis of THIQ Analogs

Reaction Type Catalyst System Substrate Substituent Yield Enantiomeric Excess (ee)
C-H Insertion Dirhodium Tetracarboxylate Aryl group on carbene Good High
C-H Insertion Dirhodium Tetracarboxylate Alkyl group on carbene Slightly Lower Significantly Decreased
Asymmetric Hydrogenation Ruthenium Catalyst Benzyl at C1 Low Conversion Low

Correlation of Structural Features with Specific Chemical Properties or Reactivity

The structural features of this compound and its analogs directly correlate with their chemical properties and reactivity. The chiral amine can act as a ligand, forming coordination complexes with metal centers, a property that is exploited in the development of chiral catalysts. For example, chiral iridium(III) complexes incorporating (R)-5,6,7,8-tetrahydroquinolin-8-amine ligands have been shown to exhibit strong circularly polarized luminescence, a property useful in the development of optical sensors.

In the context of biological activity, specific structural motifs are associated with particular therapeutic effects. nuph.edu.ua A study on 5,8-disubstituted tetrahydroisoquinolines as inhibitors of Mycobacterium tuberculosis revealed a general trend where increased lipophilicity of substituents correlated with improved potency. nih.gov The nature of the linking group for side chains was also found to be critical; for instance, –CH₂– or –CONH– linkers were more effective than –CO– or –COCH₂– linkers, indicating that the geometry and flexibility of the side chain are important for binding to the biological target. nih.gov

Table 3: Correlation of Structural Features with Properties in THIQ Analogs

Structural Feature Correlated Property/Activity Example Application
Chiral Amine Moiety Ligand for Metal Complexes Chiral catalysts, Optical sensors
Increased Lipophilicity Improved Potency Antitubercular agents nih.gov
Nature of Side-Chain Linker Target Binding Affinity M. tb ATP synthase inhibitors nih.gov
Ring Fluorination Increased Membrane Permeability Drug design and development

Future Research Directions and Emerging Methodologies

Development of Novel Asymmetric Synthetic Routes

The efficient and stereoselective synthesis of (5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine and its derivatives is paramount for their application in drug discovery and catalysis. Future research is increasingly focused on developing more atom-economical and environmentally benign asymmetric synthetic methods.

One of the most promising avenues is the continued advancement of asymmetric reduction techniques. This includes asymmetric hydrogenation and asymmetric transfer hydrogenation of corresponding imine or enamine precursors. nih.gov Transition-metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are at the forefront of this research. nih.gov The development of novel chiral ligands is crucial for achieving high enantioselectivity. For instance, rhodium complexes have been shown to be effective for the asymmetric transfer hydrogenation of C=N bonds, offering a pathway to chiral tetrahydroisoquinolines. nih.gov Future work will likely involve the design of more robust and recyclable catalysts to improve the industrial viability of these processes. mdpi.com

Biocatalysis presents another significant frontier. The use of enzymes, such as norcoclaurine synthase (NCS), which catalyzes the stereoselective Pictet-Spengler reaction, offers a highly selective route to tetrahydroisoquinoline alkaloids. acs.org Research is ongoing to expand the substrate scope of such enzymes through protein engineering, which could enable the direct and highly enantioselective synthesis of a wide range of 1-substituted tetrahydroisoquinolines. acs.org Additionally, the application of transaminases for the asymmetric synthesis of chiral amines is a rapidly growing field, offering a green alternative to traditional chemical methods.

Furthermore, asymmetric cycloaddition reactions , such as the [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines, are being explored to construct the tetrahydroisoquinoline core with high diastereoselectivity and enantioselectivity. nih.gov These methods provide a powerful tool for the synthesis of complex, fused heterocyclic systems containing the tetrahydroisoquinoline motif.

Synthetic StrategyCatalyst/Enzyme TypeKey AdvantagesFuture Research Focus
Asymmetric HydrogenationChiral Rhodium, Iridium, Ruthenium complexesHigh efficiency, atom economyDevelopment of more active and recyclable catalysts, broader substrate scope.
Asymmetric Transfer HydrogenationChiral Rhodium/diamine complexesAvoids use of high-pressure hydrogen gasDesign of novel chiral ligands for higher enantioselectivity.
Biocatalysis (Pictet-Spengler)Norcoclaurine Synthase (NCS)High stereoselectivity, mild reaction conditionsProtein engineering to broaden aldehyde substrate specificity.
1,3-Dipolar CycloadditionChiral primary amine organocatalystsConstruction of complex fused rings, high stereoselectivityExploration of new dipolarophiles and catalyst systems.

Exploration of New Catalytic Applications

Beyond its role as a synthetic target, the inherent chirality and structural features of this compound and its derivatives make them promising candidates for applications in asymmetric catalysis.

A significant area of future research is the use of these compounds as chiral ligands for transition metal catalysts. Derivatives of 8-amino-5,6,7,8-tetrahydroquinoline, which are structurally analogous to the subject compound, have been successfully employed as chiral diamine ligands in metal complexes for asymmetric transfer hydrogenation. schrodinger.com These catalysts have shown effectiveness in the reduction of cyclic imines to produce chiral alkaloids. schrodinger.com Future investigations will likely focus on synthesizing and evaluating a broader range of 5-amino-tetrahydroisoquinoline-based ligands to fine-tune the steric and electronic properties of the resulting metal complexes, aiming for higher catalytic activity and enantioselectivity in a variety of asymmetric transformations.

Additionally, the potential of tetrahydroisoquinoline derivatives as organocatalysts is an emerging field. The secondary amine within the tetrahydroisoquinoline scaffold can participate in iminium and enamine catalysis, opening up possibilities for a range of asymmetric reactions. The development of novel organocatalysts based on the this compound backbone could lead to new and efficient methods for carbon-carbon and carbon-heteroatom bond formation.

Catalytic ApplicationCompound RoleTarget ReactionsFuture Research Focus
Chiral LigandsCoordination to transition metals (e.g., Rh, Ir)Asymmetric (Transfer) Hydrogenation, C-C couplingSynthesis of new ligand libraries, catalyst optimization for broader reaction scope.
OrganocatalysisFormation of iminium/enamine intermediatesMichael additions, Aldol reactions, Diels-Alder reactionsDesign of bifunctional catalysts, exploration of novel catalytic cycles.

Advanced Characterization Techniques and Computational Modeling

The unambiguous determination of the absolute and relative stereochemistry of chiral molecules like this compound is crucial. Future research will increasingly rely on a synergistic approach combining advanced spectroscopic techniques and computational modeling.

Vibrational Circular Dichroism (VCD) is emerging as a powerful tool for the determination of absolute configuration in solution, complementing traditional X-ray crystallography. spectroscopyeurope.combiotools.us VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spectroscopyeurope.com By comparing the experimental VCD spectrum with that predicted by Density Functional Theory (DFT) calculations, the absolute configuration can be confidently assigned. americanlaboratory.com This technique is particularly valuable for molecules that are difficult to crystallize or for confirming the stereochemistry of the bulk sample in solution. biotools.us

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROESY) spectroscopy, will continue to be essential for determining the relative stereochemistry and conformational preferences of tetrahydroisoquinoline derivatives in solution. wordpress.com These methods provide through-space correlation between protons, allowing for the elucidation of the three-dimensional structure.

Computational modeling , particularly DFT and molecular dynamics simulations, will play an increasingly predictive role. Beyond confirming experimental data, these methods will be used to:

Elucidate reaction mechanisms of asymmetric syntheses.

Predict the stereochemical outcome of reactions with new catalysts or substrates.

Model the interaction of tetrahydroisoquinoline-based ligands with metal centers to guide catalyst design.

Simulate VCD and Electronic Circular Dichroism (ECD) spectra to aid in stereochemical assignment. researchgate.net

TechniqueApplicationKey Information ProvidedFuture Direction
Vibrational Circular Dichroism (VCD)Absolute configuration determinationUnambiguous stereochemical assignment in solution.Application to more complex and flexible tetrahydroisoquinoline derivatives.
Advanced NMR (NOE/ROESY)Relative stereochemistry and conformationThrough-space proton-proton distances, 3D structure in solution.Combination with computational models for more accurate conformational analysis.
Computational Modeling (DFT)Mechanism elucidation, prediction of stereoselectivity, spectra simulationTransition state energies, reaction pathways, simulated VCD/ECD spectra.Development of more accurate and computationally efficient models for complex catalytic systems.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of synthetic routes and catalytic applications for this compound, the integration of flow chemistry and automated synthesis platforms is a critical future direction.

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better temperature and pressure control, and the potential for straightforward scaling up. uc.pt The synthesis of heterocyclic compounds, including alkaloids, in continuous flow systems is an area of active research. uc.pt Future work will focus on developing robust, multi-step flow sequences for the asymmetric synthesis of chiral tetrahydroisoquinolines. This could involve the use of packed-bed reactors containing immobilized catalysts or enzymes, allowing for continuous production and easy separation of the product.

Automated synthesis platforms can dramatically accelerate the pace of research by enabling high-throughput screening of reaction conditions, catalysts, and substrates. scripps.edu These robotic systems can perform numerous experiments in parallel, from reaction setup to analysis, generating large datasets that can be used to optimize synthetic procedures rapidly. scripps.educhemrxiv.org The integration of automated platforms for the synthesis of chiral amines will be instrumental in discovering novel catalysts and reaction conditions for the production of this compound with higher efficiency and selectivity. The combination of flow chemistry with automated systems represents a powerful paradigm for the future of chemical synthesis.

TechnologyKey AdvantagesApplication to this compoundFuture Research Focus
Flow ChemistryImproved safety, scalability, and control.Continuous, multi-step asymmetric synthesis.Development of immobilized chiral catalysts/enzymes for flow reactors.
Automated SynthesisHigh-throughput screening, rapid optimization.Optimization of synthetic routes and catalytic applications.Integration with machine learning for predictive reaction optimization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5R)-5,6,7,8-Tetrahydroisoquinolin-5-amine, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, intermediates are generated using Boc-protected precursors, followed by deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM). Key steps include:

  • Use of Pd₂(dba)₃ and rac-BINAP catalysts in the presence of cesium carbonate .
  • Purification via gradient elution (e.g., DCM/MeOH/NH₃) and confirmation of intermediates using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
    • Critical Note : Reproducibility hinges on precise catalyst ratios and inert reaction conditions.

Q. How can the purity and stability of this compound be assessed under laboratory storage?

  • Methodological Answer :

  • Purity : HPLC with acetonitrile/methanol gradients is recommended, with fractions pooled and concentrated .
  • Stability : The compound is stable under recommended storage (dry, inert atmosphere, 2–8°C), but long-term stability studies are lacking. Monitor decomposition via periodic LC-MS analysis .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and confirms the (5R) configuration .
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers in chiral derivatives .
  • NMR : Key proton environments (e.g., NH₂ and aromatic protons) are identified at δ 1.5–3.0 ppm (tetrahydro ring) and δ 6.5–8.0 ppm (aromatic protons) .

Advanced Research Questions

Q. How can enantiomeric resolution of racemic mixtures be achieved for this compound derivatives?

  • Methodological Answer :

  • Chiral Resolving Agents : Use (S)- or (R)-mandelic acid to form diastereomeric salts, separable via recrystallization .
  • Asymmetric Catalysis : Chiral phosphine ligands (e.g., BINAP) in hydrogenation reactions yield enantiomeric excess (ee) >90% .
    • Data Contradiction : While reports successful resolution, scalability remains challenging due to low yields in multi-step protocols.

Q. What strategies optimize the compound’s application in transition-metal catalysis or bioactive molecule development?

  • Methodological Answer :

  • Catalytic Complexes : The amine group coordinates with Ir(III) or Pd(II) centers to form stable complexes. For example, Ir(III) complexes with 5,6,7,8-tetrahydroquinolin-8-amine ligands show promise in chiroptical applications .
  • Drug Development : Derivatives act as CXCR4 antagonists. Modify the amine group via N-alkylation (e.g., methyl or piperidinyl substituents) to enhance receptor binding .
    • Critical Insight : Substituent steric effects (e.g., 2-methyl groups) significantly alter catalytic activity and biological efficacy .

Q. How do structural modifications impact the compound’s physicochemical and toxicological profiles?

  • Methodological Answer :

  • LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce LogP from 1.8 (parent compound) for improved bioavailability .
  • Toxicity Screening : Acute toxicity assays (e.g., zebrafish embryo models) are recommended due to limited mammalian data. notes no IARC carcinogenicity, but mutagenicity studies are pending .

Q. What computational methods validate the stereoelectronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox activity in catalytic cycles .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., CXCR4 binding) using docking software (AutoDock Vina) .

Contradictions and Gaps in Current Knowledge

  • Synthetic Yields : reports moderate yields (50–70%) for palladium-mediated reactions, while highlights challenges in scaling asymmetric synthesis.
  • Toxicological Data : Acute toxicity classifications ( ) are inferred from structural analogs, not direct studies.

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